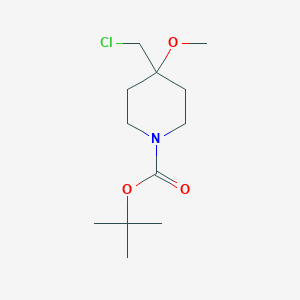

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a chloromethyl group, and a methoxy group attached to a piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide salt.

Esterification: The tert-butyl ester group is typically introduced through an esterification reaction using tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution Products: Various substituted piperidine derivatives.

Oxidation Products: Oxidized forms of the piperidine ring or side chains.

Hydrolysis Products: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to activate AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis and has been implicated in cancer metabolism. Research demonstrated that these compounds selectively inhibited cell growth in various human breast cancer cell lines by activating AMPK pathways, suggesting a potential for development as anticancer agents .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. A study highlighted its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound was shown to act on beta-secretase pathways, which are crucial for amyloid plaque formation in Alzheimer's patients. In vitro studies indicated that it could mitigate neurotoxicity induced by amyloid beta peptides, thus offering a promising therapeutic avenue for Alzheimer's treatment .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Step 1: The initial formation involves the reaction of tert-butyl piperidine derivatives with chloromethyl reagents under controlled conditions.

- Step 2: Subsequent reactions may include alkylation processes or the introduction of methoxy groups through methylation techniques.

- Step 3: Purification is often achieved through chromatographic methods to isolate the desired product with high purity.

This multi-step synthetic route allows for the customization of the compound's properties, facilitating its application in various biological assays .

Case Study: Anticancer Compound Development

A notable case study involved the synthesis and biological evaluation of a series of piperidine derivatives based on this compound. These compounds were tested against multiple cancer cell lines, leading to the identification of several potent inhibitors of cell proliferation. The study underscored the importance of structural modifications in enhancing biological activity, paving the way for future drug development initiatives .

Case Study: Neuroprotective Effects

In another research effort, a derivative of this compound was evaluated for its neuroprotective properties against oxidative stress induced by amyloid beta. The findings indicated that the compound effectively reduced neuronal cell death and improved cell viability in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in neurodegenerative conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Activation of AMPK pathways leading to inhibition of cancer cell growth | Selective inhibition in breast cancer cell lines |

| Neurological Disorders | Neuroprotective effects against amyloid beta-induced toxicity | Reduced neuronal cell death |

| Synthesis Methodology | Multi-step synthesis involving alkylation and purification techniques | Customizable properties for biological assays |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-methylpiperidine-1-carboxylate: Lacks the chloromethyl and methoxy groups.

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.

Tert-butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloromethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Biologische Aktivität

Tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a tert-butyl group, a chloromethyl substituent, and a methoxy group. Its chemical formula contributes to its interactions with biological systems, influencing both its pharmacokinetic properties and biological efficacy.

1. Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activity. A study focusing on piperidine derivatives reported that certain modifications could enhance cytotoxicity against various cancer cell lines. For instance, the introduction of specific substituents on the piperidine structure has been linked to increased apoptosis in tumor cells .

2. Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in metabolic pathways. For example, it has been suggested that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disease contexts . The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on AMPK Activation : A series of compounds were evaluated for their ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Compounds structurally related to this compound showed promising results in inhibiting cell growth in human breast cancer cell lines by activating AMPK .

- Anticancer Activity : A recent review highlighted that piperidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines, with some compounds demonstrating enhanced activity compared to established drugs like bleomycin .

Table 1: Biological Activity Summary

Eigenschaften

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGRITTTZJJLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.